Decyltrimethylammonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

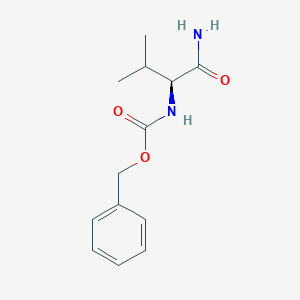

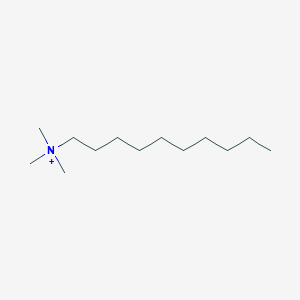

Decyltrimethylammonium (DTMA) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. It is a surfactant that can form micelles in aqueous solutions, which makes it useful in various applications such as emulsification, solubilization, and stabilization of proteins and enzymes. DTMA has also been investigated for its potential as a gene delivery agent and as a disinfectant for medical equipment and surfaces.

Scientific Research Applications

Antimalarial Activity

Decyltrimethylammonium has demonstrated efficiency as an inhibitor of Plasmodium falciparum growth in vitro, highlighting its potential in malaria chemotherapy. This compound specifically impairs the transport of choline, a critical component in phosphatidylcholine biosynthesis, thereby affecting the parasite's survival (Ancelin & Vial, 1986).

Biodegradation by Microorganisms

In the context of environmental science, this compound bromide can be decomposed by certain bacterial strains. This biodegradation process involves organisms derived from sewage and soil, underlining the compound's environmental impact and relevance in bioremediation studies (Dean-Raymond & Alexander, 1977).

Micelle Formation and Analysis

This compound bromide is notable for forming micelles, which have been extensively studied in various scientific disciplines. For instance, micelle solutions of this compound have been analyzed using electrospray ionization mass spectrometry to understand their molecular weight and structural properties (Nohara & Bitoh, 2000). Additionally, studies on enthalpies of dilution and micelle formation in different environmental conditions provide insights into their thermodynamic properties (Archer, 1986).

Industrial Applications

In industrial processes, the compound's interaction with other substances, such as kaolinite, is significant. Research on the flotation and adsorption behaviors of this compound and its variants on kaolinite, a clay mineral, has implications for mineral processing and extraction (Jiang et al., 2013).

Complex Formation Studies

This compound bromide's ability to form complexes with other molecules like β-cyclodextrin has been explored, providing valuable information for pharmaceutical and chemical industries. These studies focus on understanding the interactions at a molecular level and their implications for drug delivery systems and chemical reactions (Junquera et al., 1992).

properties

CAS RN |

15053-09-5 |

|---|---|

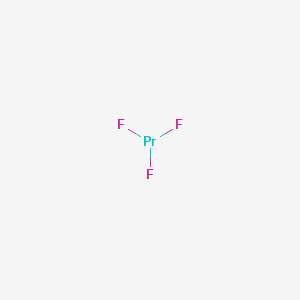

Molecular Formula |

C13H30N+ |

Molecular Weight |

200.38 g/mol |

IUPAC Name |

decyl(trimethyl)azanium |

InChI |

InChI=1S/C13H30N/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3/q+1 |

InChI Key |

RKMJXTWHATWGNX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)C |

Other CAS RN |

15053-09-5 |

Related CAS |

10108-87-9 (chloride) 2082-84-0 (bromide) 65059-98-5 (methyl sulfate salt) |

synonyms |

C10QAC decyltrimethylammonium decyltrimethylammonium bromide decyltrimethylammonium chloride decyltrimethylammonium iodide decyltrimethylammonium mesylate salt DTAB |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)